molecular formula C20H18O7 B2639933 ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 858766-14-0

ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate

Cat. No. B2639933
M. Wt: 370.357
InChI Key: YAYOLJGQOZBPCU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxyphenoxy)acetate is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 . It is a clear liquid that ranges in color from colorless to slightly pale yellow .


Molecular Structure Analysis

The InChI code for Ethyl 2-(2-methoxyphenoxy)acetate is 1S/C11H14O4/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(2-methoxyphenoxy)acetate has a boiling point of 116 °C at 0.2 mmHg and a flash point of 118 °C . It has a specific gravity of 1.15 at 20/20°C and a refractive index of 1.52 .

Scientific Research Applications

Synthesis and Biological Activity

Design and Synthesis of Thiazolidin-4-ones : A study detailed the synthesis of thiazolidin-4-ones derivatives starting from (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester. These compounds were planned for screening against both Gram-positive and Gram-negative bacteria to explore their antibacterial activity (Čačić et al., 2009).

Antimicrobial Activity of Thiazole Substituted Coumarins : Research highlighted the synthesis of thiazole substituted coumarins for antimicrobial evaluation, beginning from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate. These compounds showed promising antibacterial and antifungal properties (Parameshwarappa et al., 2009).

Synthesis of Aromatic Carbamates : Another study involved the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, showcasing the versatility of ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate in producing complex molecular structures with potential application in pharmaceutical development (Velikorodov et al., 2014).

Antioxidant and Anti-inflammatory Properties

Antioxidative 2H-Chromen Derivative from Seaweed : A study on the red seaweed Gracilaria opuntia isolated a highly oxygenated 2H-chromen derivative with significant anti-inflammatory and antioxidative activities. This underscores the potential of derivatives of ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate in natural product research and its applications in treating inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).

Antitumor Activity

Antitumour Activity of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate : The synthesis and antitumor activity evaluation of a related compound indicated distinct inhibition against some cancer cell lines, suggesting the therapeutic potential of ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate derivatives in oncology (Liu et al., 2018).

Safety And Hazards

This compound has been classified as harmful if swallowed . It’s recommended to avoid release to the environment and to wear protective gloves, eye protection, and face protection when handling it .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of this compound. Given the wide range of activities associated with phenoxyacetic acid derivatives, this compound could potentially have interesting biological activities that are worth exploring .

properties

IUPAC Name

ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-3-24-19(21)12-25-13-8-9-14-17(10-13)26-11-18(20(14)22)27-16-7-5-4-6-15(16)23-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYOLJGQOZBPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate

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